molecular formula C10H10ClNO2 B13960926 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene

2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene

Cat. No.: B13960926
M. Wt: 211.64 g/mol
InChI Key: LTJUSBDNIMLNMG-UHFFFAOYSA-N
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Description

2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene is an organic compound that belongs to the class of indenes Indenes are bicyclic hydrocarbons consisting of a benzene ring fused to a cyclopentene ring This compound is characterized by the presence of a chloromethyl group at the 2-position and a nitro group at the 4-position of the indene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene typically involves the chloromethylation of 4-nitro-2,3-dihydro-1H-indene. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons of the indene ring.

Industrial Production Methods

Industrial production of this compound may involve similar chloromethylation processes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.

    Reduction: Hydrogen gas with palladium catalyst or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Formation of substituted derivatives such as amines, ethers, or thioethers.

    Reduction: Formation of 2-(aminomethyl)-4-nitro-2,3-dihydro-1H-indene.

    Oxidation: Formation of 2-(chloromethyl)-4-nitrobenzaldehyde or 2-(chloromethyl)-4-nitrobenzoic acid.

Scientific Research Applications

2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its biological activity and potential as a bioactive compound in various assays.

Mechanism of Action

The mechanism of action of 2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene depends on its chemical reactivity. The chloromethyl group can act as an alkylating agent, reacting with nucleophilic sites in biological molecules such as DNA, proteins, or enzymes. This can lead to the formation of covalent bonds, potentially disrupting normal biological functions and leading to cytotoxic effects. The nitro group, upon reduction, can form reactive intermediates that further interact with cellular components, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(chloromethyl)-4-nitrobenzene: Similar structure but lacks the bicyclic indene framework.

    4-nitro-2,3-dihydro-1H-indene: Lacks the chloromethyl group.

    2-(bromomethyl)-4-nitro-2,3-dihydro-1H-indene: Similar structure with a bromomethyl group instead of chloromethyl.

Uniqueness

2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene is unique due to the combination of the chloromethyl and nitro groups on the indene framework. This combination imparts specific reactivity and potential for diverse chemical transformations, making it a valuable compound in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H10ClNO2

Molecular Weight

211.64 g/mol

IUPAC Name

2-(chloromethyl)-4-nitro-2,3-dihydro-1H-indene

InChI

InChI=1S/C10H10ClNO2/c11-6-7-4-8-2-1-3-10(12(13)14)9(8)5-7/h1-3,7H,4-6H2

InChI Key

LTJUSBDNIMLNMG-UHFFFAOYSA-N

Canonical SMILES

C1C(CC2=C1C=CC=C2[N+](=O)[O-])CCl

Origin of Product

United States

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